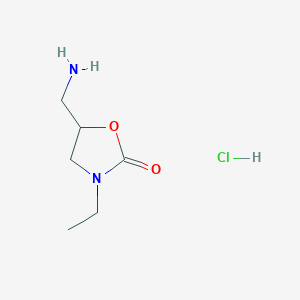

5-(Aminomethyl)-3-ethyl-1,3-oxazolidin-2-one hydrochloride

Description

5-(Aminomethyl)-3-ethyl-1,3-oxazolidin-2-one hydrochloride is a chemical compound with a unique structure that includes an oxazolidinone ring

Properties

IUPAC Name |

5-(aminomethyl)-3-ethyl-1,3-oxazolidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2.ClH/c1-2-8-4-5(3-7)10-6(8)9;/h5H,2-4,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHGWQCODCIAKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(OC1=O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-3-ethyl-1,3-oxazolidin-2-one hydrochloride typically involves the reaction of ethylamine with glyoxal in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidinone ring. The hydrochloride salt is obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-3-ethyl-1,3-oxazolidin-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The oxazolidinone ring can be reduced to form a more saturated ring system.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce more saturated oxazolidinone derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

5-(Aminomethyl)-3-ethyl-1,3-oxazolidin-2-one hydrochloride has shown potential as an antimicrobial agent. Oxazolidinone derivatives are known for their ability to inhibit protein synthesis in bacteria, particularly Gram-positive strains. Research indicates that this compound may exhibit similar properties, making it a candidate for developing new antibiotics.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxazolidinone derivatives. The mechanism typically involves inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, related compounds have demonstrated cytotoxic effects against specific cancer cell lines, suggesting that structural modifications can enhance biological activity.

Mechanism of Action

The compound interacts with specific molecular targets, inhibiting enzymes involved in critical biological pathways. This interaction can disrupt cellular processes associated with proliferation and survival, which is particularly relevant in cancer research.

Biological Research

Enzyme Inhibition Studies

In biological research, this compound serves as a valuable tool for studying enzyme mechanisms. Its ability to bind to active sites allows researchers to explore the functional roles of various enzymes in metabolic pathways.

Polymer Production

In materials science, this compound is utilized as a building block for synthesizing polymers with specific properties. Its unique structure allows for the creation of materials that may possess desirable characteristics such as enhanced strength or flexibility.

Case Study 1: Anticancer Activity

A study evaluated the effects of a related oxazolidinone derivative on FaDu hypopharyngeal tumor cells. The results indicated significant cytotoxicity, supporting the hypothesis that modifications to the oxazolidinone structure can enhance its anticancer efficacy.

Case Study 2: Antimicrobial Efficacy

Research conducted on a related compound demonstrated effective inhibition against various bacterial strains. The findings highlight the potential of oxazolidinone derivatives in combating antibiotic-resistant infections, underscoring their relevance in contemporary pharmaceutical research.

Data Table: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Inhibits growth of Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Binds to active sites of enzymes | |

| Polymer Synthesis | Used as a building block for specialized polymers |

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-3-ethyl-1,3-oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

5-(Aminomethyl)-2-furancarboxylic acid: Another compound with an aminomethyl group, but with a furan ring instead of an oxazolidinone ring.

Berotralstat: A compound with a similar aminomethyl group but different overall structure and applications.

Uniqueness

5-(Aminomethyl)-3-ethyl-1,3-oxazolidin-2-one hydrochloride is unique due to its specific ring structure and the presence of both an aminomethyl group and an ethyl group. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

5-(Aminomethyl)-3-ethyl-1,3-oxazolidin-2-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The compound features an oxazolidinone ring structure, which is known for its role in various pharmacological activities. The presence of an aminomethyl group and an ethyl substituent contributes to its unique chemical properties, enabling it to interact with various biological targets.

This compound exhibits its biological effects primarily through enzyme inhibition. It has been shown to bind to the active sites of specific enzymes, thereby disrupting their function. This inhibition can lead to altered metabolic pathways, making it a valuable compound for therapeutic interventions.

Antimicrobial Activity

Research indicates that this compound has promising antimicrobial properties. In particular, studies have demonstrated its effectiveness against various bacterial strains:

- Staphylococcus aureus : Exhibits potent activity against methicillin-resistant strains.

- Gram-negative bacteria : Shows efficacy against E. coli, Pseudomonas aeruginosa, and Acinetobacter baumannii .

Cytotoxicity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Notably, it has shown significant cytotoxicity against:

These findings suggest that this compound may serve as a potential chemotherapeutic agent.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

- Enzyme Inhibition Studies : A study reported that this compound effectively inhibits ribosomal translation in bacteria, highlighting its potential as an antibiotic .

- Cytotoxicity Assessments : In vitro studies demonstrated that the compound significantly reduces cell viability in various cancer cell lines, indicating its potential role in cancer therapy .

- Structure–Activity Relationship (SAR) Analysis : Research has focused on understanding how structural modifications affect the biological activity of oxazolidinones, providing insights into optimizing this compound for enhanced efficacy .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 5-(Aminomethyl)-2-furancarboxylic acid | Aminomethyl derivative | Moderate antibacterial activity |

| Linezolid | Oxazolidinone | Broad-spectrum antibiotic activity |

| Berotralstat | Aminomethyl derivative | Specific for certain biological pathways |

This table highlights how structural differences can influence biological activity and therapeutic applications.

Q & A

Q. What are the established synthetic routes for 5-(Aminomethyl)-3-ethyl-1,3-oxazolidin-2-one hydrochloride, and how can purity be optimized?

Synthesis typically involves nucleophilic substitution or ring-closing reactions. For example, derivatives like oxazolidinones are synthesized via condensation of amines with carbonyl compounds, followed by cyclization under acidic conditions . Purity optimization requires chromatographic purification (e.g., HPLC ≥98% purity) and recrystallization in polar solvents like ethanol or acetonitrile. Analytical standards (e.g., deuterated analogs) are critical for validating purity .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Use a combination of:

- Spectroscopy : H/C NMR to confirm substituent positions (e.g., aminomethyl and ethyl groups) and hydrogen bonding .

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., CHClNO).

- Thermal analysis : DSC/TGA to assess melting points and stability under heating .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, if single crystals are obtainable .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Nitrile gloves (tested per EN 374), safety goggles, and lab coats .

- Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors.

- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, guiding solvent selection (e.g., polar aprotic solvents for SN2 reactions) and catalyst design. Reaction path search algorithms (e.g., artificial force-induced reaction) reduce trial-and-error experimentation by simulating energy profiles .

Q. What factors influence the stability of this compound under varying pH and temperature?

- pH stability : Protonation of the aminomethyl group enhances solubility in acidic media but may hydrolyze the oxazolidinone ring at extreme pH.

- Thermal stability : Decomposition above 200°C (observed via TGA) necessitates storage at 2–8°C .

- Light sensitivity : UV/Vis studies suggest photodegradation under prolonged light exposure; store in amber glass .

Q. How do structural modifications (e.g., substituent variations) affect bioactivity?

- Antibacterial activity : Analogous oxazolidinones with chloro or methyl groups show enhanced activity against Gram-positive bacteria by binding to the 50S ribosomal subunit .

- SAR studies : The ethyl group at position 3 improves lipophilicity, while the aminomethyl group at position 5 facilitates hydrogen bonding with biological targets .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from:

- Purity variations : Impurities (e.g., unreacted intermediates) skew bioassay results. Validate purity via LC-MS .

- Assay conditions : Standardize MIC (minimum inhibitory concentration) protocols using CLSI guidelines .

- Structural analogs : Compare activity with derivatives (e.g., 3-methyl or 5-nitro variants) to isolate substituent effects .

Methodological Challenges

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

- Detection limits : Use isotope-labeled internal standards (e.g., C or N analogs) for precise quantification via LC-MS/MS .

- Matrix effects : Solid-phase extraction (SPE) or derivatization (e.g., dansyl chloride for amine groups) improves sensitivity .

Q. How can researchers design experiments to evaluate synergistic effects with other bioactive compounds?

- Checkerboard assays : Determine fractional inhibitory concentration (FIC) indices for combinations with β-lactams or fluoroquinolones .

- Molecular docking : Predict binding interactions with partner drugs (e.g., penicillin-binding proteins) .

Environmental and Engineering Considerations

Q. What strategies minimize environmental contamination during large-scale synthesis?

- Waste management : Neutralize hydrochloride waste with NaOH and recover solvents via distillation .

- Green chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or water .

Q. How can reactor design improve yield and scalability for this compound?

- Continuous flow reactors : Enhance heat/mass transfer for exothermic reactions (e.g., cyclization steps).

- Membrane technologies : Separate byproducts in real-time to reduce purification steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.